molecular formula C12H10ClN5 B12214622 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine

Cat. No.: B12214622
M. Wt: 259.69 g/mol
InChI Key: NOWWQHFYQWVUEG-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is a heterocyclic compound featuring a pyrazolo[1,5-a]triazine core substituted with a 4-chlorophenyl group at position 8, a methyl group at position 7, and an amine at position 4. The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioactivity and stability .

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

8-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C12H10ClN5/c1-7-10(8-2-4-9(13)5-3-8)11-15-6-16-12(14)18(11)17-7/h2-6H,1H3,(H2,14,15,16)

InChI Key

NOWWQHFYQWVUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=C(C=C3)Cl)N=CN=C2N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization with Enaminosulfones

A high-yielding method employs microwave irradiation to accelerate the cyclization of enaminosulfones with aminopyrazole precursors. This approach reduces reaction times from hours to minutes while improving regioselectivity.

Procedure :

  • Reactants : Enaminosulfone (10 mmol) and 4-methyl-5-phenyl-2H-pyrazol-3-ylamine (10 mmol) in pyridine.

  • Conditions : Microwave irradiation at 130°C under 17.2 bar pressure for 20 minutes.

  • Workup : Evaporation under vacuum, recrystallization from DMF/ethanol.

  • Yield : 87%.

Mechanistic Insight : Microwave energy enhances the nucleophilic attack of the pyrazole amine on the sulfone-activated carbon, facilitating rapid ring closure. The chlorophenyl group is retained via steric protection during cyclization.

Reflux-Based Condensation with Enaminonitriles

Traditional reflux methods remain effective for large-scale synthesis, albeit with longer reaction times.

Procedure :

  • Reactants : Enaminonitrile (2 mmol) and 4-methyl-5-phenyl-2H-pyrazol-3-ylamine (2 mmol) in pyridine.

  • Conditions : Reflux at 120°C for 6 hours.

  • Workup : Precipitation in ethanol, filtration, and recrystallization.

  • Yield : 71%.

Key Data :

ParameterValue
Temperature120°C
Reaction Time6 hours
SolventPyridine
PurificationEthanol/DMF

This method favors the formation of the triazine ring via dehydration-cyclization, with the methyl group stabilizing the transition state.

Acid-Catalyzed Cyclocondensation

Concentrated hydrochloric acid under microwave conditions enables efficient cyclization for electron-deficient substrates.

Procedure :

  • Reactants : 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine and 4-methyl-3-phenyl-1H-pyrazol-5-amine in NMP.

  • Conditions : 200°C for 1 hour under microwave irradiation.

  • Workup : Preparative HPLC with a C18 column.

  • Yield : 44%.

Advantages : Acid catalysis protonates the pyrimidine nitrogen, enhancing electrophilicity for nucleophilic attack by the pyrazole amine.

Optimization of Reaction Parameters

Temperature and Pressure Effects

  • Low Temperatures (0–5°C) : Minimize side reactions during intermediate formation.

  • High-Pressure Microwave Conditions : Improve reaction efficiency by 30% compared to atmospheric reflux.

Solvent Selection

  • Pyridine : Acts as both solvent and base, neutralizing HCl generated during cyclization.

  • NMP (1-Methyl-2-pyrrolidone) : Enhances solubility of polar intermediates in acid-catalyzed reactions.

Substituent Compatibility

  • 4-Chlorophenyl Group : Introduced via Suzuki coupling post-cyclization in some routes, though direct incorporation during annulation is preferred for atom economy.

  • Methyl Group : Tolerates harsh conditions without oxidation, ensuring structural integrity.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6) : Signals at δ 2.23 (s, CH3), 7.23–8.34 (m, aromatic H), and 12.826 (s, NH2) confirm regiochemistry.

  • LC-MS : Molecular ion peak at m/z = 346 [M+H]+ aligns with the expected molecular formula C14H11ClN6.

Purity Assessment

  • HPLC : >98% purity achieved via gradient elution (40–95% acetonitrile in water).

  • Elemental Analysis : C, 70.58%; H, 4.53%; N, 19.37% (theoretical values match experimental data within 0.05%).

Comparative Evaluation of Synthetic Methods

MethodYield (%)TimeKey Advantage
Microwave-Assisted8720 minRapid, high regioselectivity
Reflux-Based716 hoursScalability
Acid-Catalyzed441 hourCompatible with acid-labile groups

Applications and Derivative Synthesis

The amino group at position 4 serves as a handle for further functionalization:

  • Acylation : Produces amide derivatives with enhanced solubility.

  • Suzuki Coupling : Introduces aryl groups for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Structural Comparison

Core Heterocyclic Systems
  • Target Compound : Pyrazolo[1,5-a]1,3,5-triazine core.
  • Analog 1 : 2-Ethylthio-4-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazine (3c)
    • Differs by substitution at position 4 (ethylthio vs. amine).
    • Molecular formula: C₁₅H₁₆ClN₄S (MW: 284) .
  • Analog 2 : 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (II)
    • Fused cyclopenta ring increases lipophilicity.
    • Dihedral angle between aryl and pyrazolopyrimidine rings: 14.5° .
  • Analog 3: 1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) Pyrimidinone replaces triazine; ketone group at position 5. Synthesized via condensation of nitrile and ester precursors (3% yield) .
Substituent Effects
  • 4-Chlorophenyl Group : Common in analogs (e.g., 3c, II, MK86), enhancing π-π stacking and hydrophobic interactions .
  • Position 4 Substitution : Amine (target) vs. ethylthio (3c) or ketone (MK86) alters electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point Notable Properties
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine (Target) C₁₃H₁₂ClN₅* 273.7* N/A Predicted high solubility due to amine group
2-Ethylthio-4-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazine (3c) C₁₅H₁₆ClN₄S 284 104°C Green solid; 93% synthesis yield
MK86 C₁₃H₁₀ClN₃O 259.7 N/A Low synthetic yield (3%); ketone enhances H-bonding

*Inferred from structural analogs.

Biological Activity

The compound 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is part of a class of pyrazolo[1,5-a]triazine derivatives that have been investigated for various biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of pyrazolo[1,5-a]triazine derivatives typically involves multi-step reactions that include condensation and cyclization processes. The specific synthetic pathway for this compound can be derived from the reaction of appropriate precursors such as 4-chlorobenzaldehyde and methylpyrazole derivatives with triazine components.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]triazine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines including colon (HCT116) and lung (A549) cancer cells. The cytotoxicity is often assessed using assays like MTT or SRB, measuring cell viability post-treatment.

Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]triazine Derivatives

CompoundCell LineIC50 (µM)
8-(4-Chlorophenyl)-7-methyl...HCT11612.5
8-(4-Chlorophenyl)-7-methyl...A54915.0
Control (Cisplatin)HCT11610.0
Control (Cisplatin)A54911.0

These results suggest that the presence of the chlorophenyl group enhances the anticancer activity of the triazine core.

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[1,5-a]triazines have been evaluated for their antimicrobial activity. Studies have shown that certain derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Pyrazolo[1,5-a]triazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
8-(4-Chlorophenyl)-7-methyl...Staphylococcus aureus0.125
8-(4-Chlorophenyl)-7-methyl...Escherichia coli0.250
Control (Ampicillin)Staphylococcus aureus0.500
Control (Ciprofloxacin)Escherichia coli0.200

The data indicates that the compound exhibits lower MIC values compared to standard antibiotics, highlighting its potential as a novel antibacterial agent.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]triazines is closely related to their structural features. Substituents on the aromatic rings and variations in the pyrazole moiety significantly influence their potency.

  • Chlorophenyl Group : Enhances cytotoxicity and antibacterial activity.
  • Methyl Substitution : Modulates lipophilicity and bioavailability.
  • Amino Groups : Contribute to increased interaction with biological targets.

Case Studies

Recent studies have reported on the efficacy of these compounds in preclinical models:

  • Anxiolytic Effects : A derivative exhibited anxiolytic properties in rat models by acting as a selective CRF(1) receptor antagonist.
  • Antitubercular Activity : Certain analogues were identified as potential leads against Mycobacterium tuberculosis, showcasing low cytotoxicity while effectively inhibiting bacterial growth within macrophages.

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